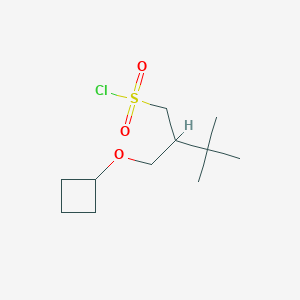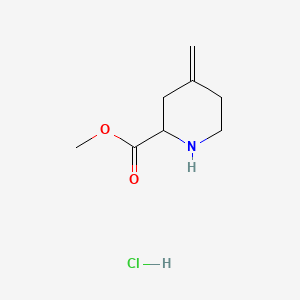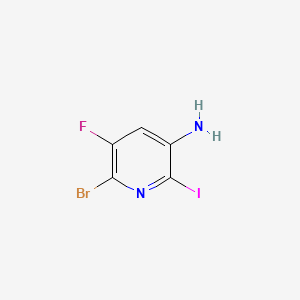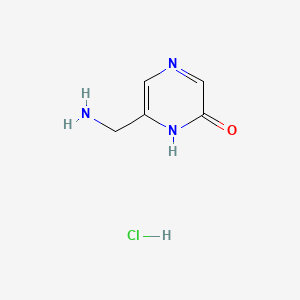
2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organic compound that features a cyclobutyl group, a sulfonyl chloride group, and a dimethylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with cyclobutanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
化学反応の分析
Types of Reactions
2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonates, and sulfides.
Oxidation: Products include sulfonic acids and sulfonates.
Reduction: Products include sulfonamides and sulfides.
科学的研究の応用
2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical species. This reactivity is exploited in various synthetic and biochemical applications.
類似化合物との比較
Similar Compounds
Cyclobutylmethyl chloride: Similar structure but lacks the sulfonyl chloride group.
3,3-Dimethylbutane-1-sulfonyl chloride: Similar backbone but lacks the cyclobutyl group.
Cyclobutylmethyl sulfonate: Similar functional groups but different connectivity.
Uniqueness
2-(Cyclobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to the combination of its cyclobutyl group and sulfonyl chloride functionality
特性
分子式 |
C11H21ClO3S |
|---|---|
分子量 |
268.80 g/mol |
IUPAC名 |
2-(cyclobutyloxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-11(2,3)9(8-16(12,13)14)7-15-10-5-4-6-10/h9-10H,4-8H2,1-3H3 |
InChIキー |
FZHYHDXFRSANHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(COC1CCC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B13474498.png)

![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
![Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride](/img/structure/B13474509.png)





![tert-butyl N-[(1S)-1-(4-bromo-2-hydroxyphenyl)ethyl]carbamate](/img/structure/B13474545.png)


![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
